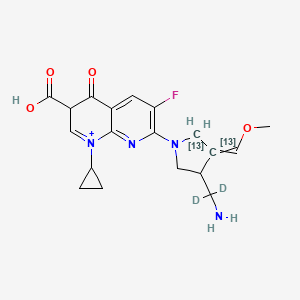

Gemifloxacine-13C2,d2

Vue d'ensemble

Description

The compound 7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid is a complex organic molecule It features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms

Applications De Recherche Scientifique

7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as antibacterial or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

Target of Action

Gemifloxacin-13C2,d2 is a quinolone antibacterial agent . Its primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth as they maintain the superhelical structure of DNA and are required for DNA replication, transcription, repair, recombination, and transposition .

Mode of Action

Gemifloxacin-13C2,d2 acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication . This interaction with its targets leads to the untwisting required to replicate one DNA double helix into two .

Biochemical Pathways

The action of Gemifloxacin-13C2,d2 affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling and relaxation of DNA, which are crucial steps in DNA replication . This disruption in the DNA replication pathway leads to the cessation of bacterial growth and eventually results in bacterial death .

Pharmacokinetics

Gemifloxacin-13C2,d2 can be administered as oral and/or intravenous formulations with excellent bioavailability . The time to reach maximum plasma concentration (tmax) is between 0.5 to 2 hours . The elimination half-life is approximately 7 hours . It is well absorbed from the gastrointestinal tract and has a distribution volume of 4.2 L/kg . It undergoes minor hepatic metabolism and is excreted in feces (61%) and urine (36%) .

Result of Action

The bactericidal action of Gemifloxacin-13C2,d2 results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts bacterial DNA replication, transcription, repair, and recombination, leading to the cessation of bacterial growth and eventually bacterial death .

Action Environment

The action, efficacy, and stability of Gemifloxacin-13C2,d2 can be influenced by various environmental factors. It’s important to note that the indiscriminate use of such antibiotics should be avoided to prevent the potential for selection of widespread resistance .

Analyse Biochimique

Biochemical Properties

Gemifloxacin-13C2,d2, like its parent compound Gemifloxacin, is known to interact with bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gemifloxacin-13C2,d2 prevents bacterial growth .

Cellular Effects

Gemifloxacin-13C2,d2 has been shown to have significant effects on various types of cells. For instance, it has been found to have anti-inflammatory properties, suppressing the production of cytokines, chemokines, and eosinophil and neutrophil chemotaxis . This suggests that Gemifloxacin-13C2,d2 could potentially influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Gemifloxacin-13C2,d2 involves the inhibition of DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth, and their inhibition by Gemifloxacin-13C2,d2 prevents the bacteria from replicating their DNA .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Gemifloxacin-13C2,d2 are limited, research has shown that Gemifloxacin can have significant effects over time. For example, a study found that Gemifloxacin alleviated erythematous, thickened, and scaly psoriatic lesions and inhibited the tissue level of inflammatory cytokines .

Dosage Effects in Animal Models

In animal models, Gemifloxacin has been shown to significantly reduce blood glucose levels via a subsequent significant shift in the serum insulin levels . Specific studies on the dosage effects of Gemifloxacin-13C2,d2 in animal models are currently lacking.

Metabolic Pathways

Gemifloxacin-13C2,d2 is metabolized to a limited extent by the liver . All metabolites formed are minor, and the principal ones are N-acetyl gemifloxacin, the E-isomer of gemifloxacin, and the carbamyl glucuronide of gemifloxacin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid involves multiple steps:

Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the cyclopropyl and fluoro groups: These groups can be added via substitution reactions using cyclopropyl and fluoro reagents.

Azolidin-1-yl group formation: This step involves the formation of the azolidine ring, which can be synthesized through a condensation reaction.

Incorporation of the deuterium and carbon-13 isotopes: These isotopes can be introduced using labeled reagents during the synthesis process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

Purification techniques: Utilizing methods such as crystallization, chromatography, and recrystallization to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and cyclopropyl positions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of carboxylic acids or ketones.

Reduction: Can result in the formation of alcohols or amines.

Substitution: Can produce various substituted derivatives of the original compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ciprofloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.

Levofloxacin: Another fluoroquinolone with comparable structural features.

Uniqueness

7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid: is unique due to its specific isotopic labeling and the presence of the azolidine ring. These features may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Propriétés

IUPAC Name |

7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4/c1-28-9-11-7-23(6-10(11)5-21)18-15(20)4-13-16(25)14(19(26)27)8-24(12-2-3-12)17(13)22-18/h4,8-10,12,14H,2-3,5-7,21H2,1H3/p+1/i5D2,7+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMUJQRAQUUCCO-KLXHJOONSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C1CN(CC1CN)C2=C(C=C3C(=O)C(C=[N+](C3=N2)C4CC4)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1CN([13CH2][13C]1=COC)C2=C(C=C3C(=O)C(C=[N+](C3=N2)C4CC4)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN4O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.